(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C13H21BN2O2 |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
(2-piperidin-4-yl-6-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-2-3-12-8-11(14(17)18)9-13(16-12)10-4-6-15-7-5-10/h8-10,15,17-18H,2-7H2,1H3 |
InChI Key |
DEAUESRZFSWTEE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)CCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
Overview
The Miyaura borylation reaction is the most widely employed method for introducing boronic acid groups into aromatic systems. This approach involves converting a halogenated pyridine precursor into the corresponding boronic acid via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂).
Synthetic Pathway
Step 1: Synthesis of 4-Bromo-2-(piperidin-4-yl)-6-propylpyridine
The precursor 4-bromo-2-(piperidin-4-yl)-6-propylpyridine is synthesized through sequential functionalization of a pyridine ring:
- Substitution at Position 2 : A Buchwald-Hartwig amination replaces a halogen (e.g., bromine) with piperidin-4-yl using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as XantPhos.
- Substitution at Position 6 : A Suzuki-Miyaura coupling installs the propyl group via reaction with propylboronic acid under Pd(PPh₃)₄ catalysis.
- Bromination at Position 4 : Direct bromination using pyridinium tribromide or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃).
Step 2: Miyaura Borylation
The brominated precursor undergoes borylation with B₂pin₂ under palladium catalysis:
- Reagents : B₂pin₂ (1.2 equiv), PdCl₂(dppf) (5 mol%), KOAc (3 equiv).
- Conditions : Dioxane/water (4:1), 90°C, 12–24 h.
- Product : (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid pinacol ester (yield: 70–85%).
Step 3: Hydrolysis to Boronic Acid
The pinacol ester is hydrolyzed under acidic conditions (HCl/H₂O, 60°C, 2 h) to yield the final boronic acid (quantitative yield).
Directed Ortho-Metalation (DoM) and Borylation
Strategy
Directed metalation leverages a directing group (e.g., amide or sulfoxide) to regioselectively functionalize the pyridine ring. Subsequent borylation introduces the boronic acid group.
Procedure
Iridium-Catalyzed C-H Borylation
Method
Iridium complexes (e.g., [Ir(COD)OMe]₂ with dtbpy ligand) enable direct C-H borylation of pyridines. This approach avoids pre-halogenation but requires precise control over regioselectivity.
Application to Target Compound
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | High | Moderate | High |
| Directed Metalation | 40–60 | Moderate | High | Low |
| C-H Borylation | 50–65 | Low | Low | Moderate |
Challenges and Innovations
- Precursor Synthesis : Installing the piperidine and propyl groups demands careful optimization of coupling conditions to avoid side reactions.
- Boronic Acid Stability : The compound’s boronic acid group is prone to protodeboronation under basic conditions, necessitating acidic hydrolysis and low-temperature storage.
- Recent Advances : Flow chemistry and microwave-assisted Miyaura reactions reduce reaction times (<2 h) and improve yields (up to 90%).
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.
Major Products:
Oxidation: Piperidinones
Reduction: Dihydropyridine derivatives
Substitution: Various arylated products depending on the coupling partner.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting various biological pathways.
Industry:
Mechanism of Action
The mechanism by which (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid exerts its effects largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic Acid
This compound () shares the pyridine-boronic acid core and piperidine substitution but differs in substituent positions and groups:
- Substituents : Chlorine at position 2, piperidin-4-yl at position 6 (vs. propyl at position 6 and piperidin-4-yl at position 2 in the target compound).
- Molecular Weight : Calculated as 254.68 g/mol (C₁₀H₁₂BClN₂O₂) vs. ~262.13 g/mol for the target compound (C₁₃H₁₉BN₂O₂).
- Applications: Used in kinase inhibition studies due to boronic acid’s affinity for catalytic serine residues.
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
From , this HDAC inhibitor features a boronic acid attached to a phenyl ring with a methoxyethyl-phenoxy substituent. Unlike the target compound, it lacks a piperidine or pyridine system but demonstrates potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM). This highlights the role of boronic acid in enzyme inhibition, even in divergent scaffolds .
4-(4-Fluorophenyl)piperidine Derivatives
lists piperidine-containing compounds, such as 4-(4-fluorophenyl)piperidine, which lack boronic acid but share the piperidine moiety. Piperidine derivatives are common in pharmaceuticals for their ability to modulate receptor binding (e.g., opioid or dopamine receptors), suggesting that the piperidin-4-yl group in the target compound may enhance bioavailability or target engagement .
Functional Comparisons
Ionophoric Activity
Boronic acid-cholate conjugates () demonstrate fructose-dependent ion transport, underscoring boronic acid’s utility in dynamic molecular assemblies. While the target compound lacks a cholate tail, its boronic acid group could theoretically participate in similar saccharide-responsive interactions .
Anticancer Activity
Boronic acid arylidene heterocycles () exhibit anticancer effects on glioblastoma cells.
Enzyme Inhibition
The HDAC inhibitors in and kinase-targeting analogs in suggest that boronic acid’s electrophilic character enables covalent or competitive inhibition. The target compound’s piperidine group could further modulate selectivity for enzymes with hydrophobic active sites .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Reported Bioactivity |
|---|---|---|---|---|
| Target Compound | Pyridine-boronic acid | 2-Piperidin-4-yl, 6-propyl | ~262.13 | Not reported |
| 2-Chloro-6-(piperidin-4-yl)pyridine-4-boronic acid | Pyridine-boronic acid | 2-Chloro, 6-piperidin-4-yl | 254.68 | Kinase inhibition (theoretical) |
| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Phenyl-boronic acid | Methoxyethyl-phenoxy | 286.15 | HDAC inhibition (IC₅₀ ~1 µM) |
| Boronic acid arylidene heterocycles | Arylidene-heterocycle | Variable aryl/heterocyclic | 200–350 | Anticancer (glioblastoma) |
Biological Activity
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Boronic Acids in Medicine
Boronic acids, including (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid, have been recognized for their diverse biological activities. They are known to interact with various biomolecules, influencing metabolic pathways and cellular processes. Their applications range from anticancer agents to enzyme inhibitors and beyond .
The compound exhibits significant anticancer activity by acting as an inhibitor of the proteasome, a critical component in protein degradation pathways. In vitro studies have shown that it can halt the cell cycle at the G2/M phase in cancer cell lines, leading to inhibited growth and increased apoptosis .
2.2 Cytotoxicity Studies
Recent studies have demonstrated that (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid selectively induces cytotoxicity in cancerous cells while sparing normal cells. For instance, a derivative of this compound was shown to be cytotoxic at concentrations around 80 nM against cancer cells, with minimal toxicity observed in normal cell lines .
3. Structure-Activity Relationships (SAR)
The efficacy of boronic acids often depends on their structural features. A study examining various derivatives found that modifications to the piperidine and pyridine moieties significantly influenced their biological activity. The distance between the boronic acid group and other functional groups was crucial; optimal spacing enhanced potency while reducing undesirable cyclic formations .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid | 80 | Cytotoxicity in cancer cells |
| Derivative A | 6.74 | Proteasome inhibition |
| Derivative B | 19.38 | Selective cytotoxicity |
4.1 In Vivo Efficacy
In animal models, compounds related to (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid have shown promise in reducing tumor sizes and improving survival rates. For instance, studies indicated that administration led to significant tumor regression in xenograft models .
4.2 Pharmacokinetics
Pharmacokinetic studies revealed that while some derivatives demonstrated favorable absorption and distribution profiles, others required optimization for improved bioavailability at therapeutic targets . The ability to penetrate biological barriers is critical for effective treatment outcomes.
5. Conclusion
(2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid represents a promising candidate in the field of anticancer therapeutics due to its selective cytotoxicity and ability to inhibit critical cellular pathways like the proteasome. Ongoing research into its structure-activity relationships will likely yield more potent derivatives with improved pharmacological profiles.
Q & A
Basic: What synthetic strategies are recommended for preparing (2-(Piperidin-4-yl)-6-propylpyridin-4-yl)boronic acid?
Methodological Answer:
A two-step synthesis approach is commonly employed for structurally similar boronic acids. First, coupling commercially available precursors under basic conditions (e.g., using (2,3-dimethoxyphenyl)(piperidin-4-yl)methanol and a brominated boronic acid derivative). This is followed by treatment with pinacol to stabilize the boronic acid as a pinacol ester, improving yield and handling . For the target compound, modifications may involve substituting the brominated precursor with a 6-propylpyridinyl derivative. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.
Basic: How should this compound be stored to maintain stability for cross-coupling reactions?
Methodological Answer:
Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and hydrolysis . However, conflicting reports suggest some boronic acids remain stable at room temperature if rigorously dried and sealed. Researchers should validate stability under their specific conditions by monitoring NMR spectra (e.g., loss of boronic acid peaks due to decomposition) .
Basic: What analytical techniques are essential for characterizing this boronic acid?
Methodological Answer:
- X-ray Crystallography: Use SHELX software (e.g., SHELXL/SHELXS) for structural refinement. This is critical for confirming the boronic acid group’s geometry and piperidine ring conformation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) with exact mass analysis (e.g., 258.1106 Da tolerance ±0.05) ensures molecular formula accuracy .
- HPLC: Employ ammonium acetate buffer (pH 6.5) to improve peak resolution and detect impurities .
Advanced: How can researchers optimize Suzuki-Miyaura couplings involving this compound to mitigate side reactions?
Methodological Answer:
Low yields often arise from competitive protodeboronation or homo-coupling. To address this:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to identify optimal activity .
- Solvent Optimization: Use degassed toluene/water mixtures to minimize oxidation.
- Additives: Include ligands like SPhos or phase-transfer agents (e.g., TBAB) to enhance reaction efficiency .
Monitor reaction progress via TLC or LC-MS to terminate reactions before side-product formation dominates.
Advanced: What strategies resolve contradictions in reported reactivity of boronic acids under varying pH conditions?
Methodological Answer:
Boronic acids exhibit pH-dependent reactivity due to equilibria between trigonal (active) and tetrahedral (inactive) forms. For example:
- pH 7–9: Maximize the active trigonal form for cross-coupling.
- Sensor Applications: Use ratiometric fluorescence probes (e.g., 6-aminoquinolinium derivatives) to quantify pH-dependent boronic acid behavior .
Validate reactivity using kinetic studies (e.g., monitoring coupling rates via NMR at controlled pH).
Advanced: How can this compound be applied in radioisotope labeling for biomedical research?
Methodological Answer:
The boronic acid group enables isotopic labeling via electrophilic substitution or prosthetic group conjugation. For example:
- ¹⁸F-Labeling: React with ¹⁸F-labeled iodonium salts (e.g., 2-(diacetoxyiodo)thiophene) under Cu catalysis. Note that electron-rich aromatic systems may require optimized reaction times to avoid side products .
- Purification: Use semi-preparative HPLC with C18 columns and trifluoroacetic acid (TFA) modifiers to isolate labeled compounds.
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Spill Management: Neutralize spills with damp sand or sodium bicarbonate; avoid water to prevent uncontrolled reactions .
- Waste Disposal: Quench residual boronic acid with excess methanol before disposal in designated organic waste containers.
Advanced: How do structural modifications (e.g., piperidine substitution) impact the compound’s biological activity?
Methodological Answer:
- Piperidine Ring Conformation: Perform molecular docking studies to assess interactions with target enzymes (e.g., kinases). The piperidine’s chair conformation may enhance binding affinity compared to boat forms .
- Propyl Chain Effects: Compare logP values (via HPLC) to evaluate hydrophobicity changes. Longer alkyl chains may improve membrane permeability but reduce solubility .
Basic: What solvents and conditions are suitable for recrystallizing this compound?
Methodological Answer:
Use a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) under reflux. Gradual cooling to 4°C promotes crystal formation. Filter under inert gas to prevent oxidation. Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT Calculations: Model transition states for cross-coupling reactions using software like Gaussian or ORCA. Focus on boron’s electrophilicity and steric hindrance from the piperidine group .
- Machine Learning: Train models on PubChem data to predict reaction outcomes (e.g., yield, byproducts) based on substituent electronic parameters (Hammett σ values) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
